molecular formula C16H20FN5OS B6720506 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B6720506
M. Wt: 349.4 g/mol
InChI Key: SXDQOEOAQVLGHU-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a fluoropyridine moiety, and a piperazine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5OS/c1-2-14-20-12(11-24-14)10-19-16(23)22-8-6-21(7-9-22)15-13(17)4-3-5-18-15/h3-5,11H,2,6-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDQOEOAQVLGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC(=O)N2CCN(CC2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by a nucleophile.

    Coupling with Piperazine: The piperazine ring is then coupled with the thiazole and fluoropyridine intermediates using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoropyridine moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridines.

Scientific Research Applications

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are crucial for microbial survival or cancer cell proliferation.

    Pathways Involved: Inhibition of enzyme activity or disruption of receptor-ligand interactions, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

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